molecular formula C9H8BrNO B1343454 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1159811-99-0

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1343454
CAS No.: 1159811-99-0
M. Wt: 226.07 g/mol
InChI Key: KNOUCIUGFVUKRP-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a carbonyl group at the 1st position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods. One common method involves the bromination of 3,4-dihydroisoquinolin-1(2H)-one. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Another method involves the cyclization of a suitable precursor, such as 2-(2-bromoaryl)acetamide, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of safer and more efficient brominating agents, as well as optimized reaction conditions, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are typical reducing agents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

    Substitution Reactions: Products include 8-substituted derivatives such as 8-amino, 8-thio, or 8-alkoxy isoquinolinones.

    Reduction Reactions: The major product is 8-bromo-3,4-dihydroisoquinolin-1-ol.

    Oxidation Reactions: Products include 8-bromo-3,4-dihydroisoquinolin-1-carboxylic acid or 8-bromo-3,4-dihydroisoquinolin-1-one derivatives.

Scientific Research Applications

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    8-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and potency.

    8-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.

The presence of the bromine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo selective substitution reactions that are not possible with other similar compounds.

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOUCIUGFVUKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635137
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-99-0
Record name 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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